molecular formula C21H14F2N2O4S3 B11442113 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11442113
M. Wt: 492.5 g/mol
InChI Key: CIHWNKYFVZRXHV-UHFFFAOYSA-N
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Description

2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that features a combination of fluorobenzene, thiophene, oxazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and oxazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorobenzene and thiophene rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to its combination of fluorobenzene, thiophene, oxazole, and acetamide groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C21H14F2N2O4S3

Molecular Weight

492.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H14F2N2O4S3/c22-13-3-7-15(8-4-13)24-18(26)12-31-21-20(25-19(29-21)17-2-1-11-30-17)32(27,28)16-9-5-14(23)6-10-16/h1-11H,12H2,(H,24,26)

InChI Key

CIHWNKYFVZRXHV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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